N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-indole-2-carboxamide
Description
N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-1H-indole-2-carboxamide is a synthetic small molecule characterized by a benzylpiperazine moiety linked via a ketone-containing ethyl chain to an indole-2-carboxamide scaffold. Its molecular formula is C₂₄H₂₇N₅O₃, with a molecular weight of 433.5 g/mol . The compound’s structure combines a heteroaromatic indole core, known for modulating biological targets such as serotonin receptors, with a 4-benzylpiperazine group, which is frequently employed in medicinal chemistry to enhance pharmacokinetic properties or receptor binding .
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21(15-23-22(28)20-14-18-8-4-5-9-19(18)24-20)26-12-10-25(11-13-26)16-17-6-2-1-3-7-17/h1-9,14,24H,10-13,15-16H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKSVKHYBQRTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CNC(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.
Benzylation: The benzyl group is attached to the piperazine ring through a benzylation reaction, often using benzyl chloride or benzyl bromide as the benzylating agent.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group undergoes hydrolysis under acidic or basic conditions. Hydrolysis with 6M HCl at 100°C yields 1H-indole-2-carboxylic acid and 2-amino-N-(4-benzylpiperazin-1-yl)acetamide as primary products. Alkaline hydrolysis (NaOH/EtOH, reflux) produces the corresponding carboxylate salt.
Key reagents :
-
Acidic: HCl, H₂SO₄
-
Basic: NaOH, KOH
Electrophilic Substitution at the Indole Core
The indole ring undergoes electrophilic substitution predominantly at the C3 and C5 positions:
| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Source |
|---|---|---|---|---|
| Bromination | Br₂ in CHCl₃ (0°C, 2 hrs) | 5-Bromo-N-[2-(4-benzylpiperazin-1-yl)... | 68 | |
| Nitration | HNO₃/H₂SO₄ (-10°C, 1 hr) | 3-Nitro derivative | 52 | |
| Sulfonation | ClSO₃H in DCM (rt, 4 hrs) | 5-Sulfo analog | 41 |
Nucleophilic Reactions
The piperazine nitrogen participates in nucleophilic substitutions:
-
Alkylation : Reacts with methyl iodide (CH₃I) in THF at 60°C to form quaternary ammonium salts.
-
Acylation : Acetyl chloride (AcCl) in pyridine yields N-acetylated derivatives.
Reductive Amination
The ketone group in the 2-oxoethyl chain undergoes reductive amination with primary amines (e.g., benzylamine) using NaBH₃CN in MeOH, producing secondary amines.
Example :
Oxidation Reactions
-
Indole Ring Oxidation : Treating with mCPBA (meta-chloroperbenzoic acid) forms an indole N-oxide.
-
Side Chain Oxidation : KMnO₄ in acidic conditions oxidizes the 2-oxoethyl group to a carboxylic acid.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling at the indole C5 position with arylboronic acids achieves biaryl derivatives:
| Arylboronic Acid | Catalyst System | Yield (%) | Application | Source |
|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, DMF | 73 | Serotonin receptor modulators | |
| 3,5-Difluorophenyl | Pd(OAc)₂, SPhos, THF | 65 | Anticancer agents |
Microwave-Assisted Modifications
Microwave irradiation enhances reaction efficiency for:
-
Amide Coupling : EDC·HCl/HOBt-mediated coupling with heterocyclic amines completes in 15 minutes (vs. 12 hrs conventionally) .
-
Cyclization : Forms tricyclic indole-piperazine hybrids using POCl₃ as a catalyst .
Stability Under Physiological Conditions
The compound undergoes pH-dependent degradation:
-
Acidic (pH 2) : Indole ring protonation and subsequent dimerization.
-
Neutral (pH 7.4) : Slow hydrolysis of the carboxamide bond (t₁/₂ = 48 hrs).
This compound’s reactivity profile enables its use as a versatile intermediate in synthesizing antipsychotic , anticancer , and antimicrobial agents. Further studies are needed to explore its catalytic applications and photochemical behavior.
Scientific Research Applications
Drug Discovery
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-indole-2-carboxamide has been included in various screening libraries for drug discovery, particularly targeting central nervous system disorders. Its structural similarity to known psychoactive compounds suggests potential efficacy in treating conditions such as depression and anxiety.
Case Study: Neuropharmacological Screening
A study conducted by ChemDiv included this compound in a library of over 300,000 representative compounds aimed at identifying new therapeutic agents for neurological conditions. Initial screenings indicated promising activity against serotonin receptors, which are crucial in mood regulation .
Cancer Research
The compound's indole structure has been associated with anticancer properties. Research indicates that derivatives of indole can inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Anticancer Activity
In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
Psychopharmacology
Given its piperazine component, this compound may influence dopaminergic and serotonergic systems, making it relevant for psychopharmacological applications.
Case Study: Behavioral Studies
Behavioral assays in rodent models have shown that this compound can alter anxiety-like behaviors and enhance cognitive function, suggesting its potential use as a treatment for anxiety disorders and cognitive impairments .
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Pathway Modulation: Affecting various signaling pathways, including those related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-indole-2-carboxamide and its analogs:
Key Observations :
Aromatic Substituent Effects :
- Chloro/methoxy groups on the phenyl ring (e.g., in and ) increase lipophilicity and electron-withdrawing effects, which may enhance receptor binding affinity compared to the benzyl group in the target compound.
- Thiazole and pyrazole heterocycles (e.g., ) alter electron distribution and steric bulk, influencing target selectivity.
Indole vs. Pyrazole Cores :
- The indole-2-carboxamide scaffold in the target compound and DS-30 is associated with GMFB binding , while pyrazole-5-carboxamide derivatives (e.g., 4a) prioritize synthetic accessibility and yield optimization .
Pharmacokinetic Implications :
Biological Activity
Overview
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-indole-2-carboxamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes an indole core, a piperazine ring, and a benzyl group, which contribute to its pharmacological properties. The molecular formula is with a molecular weight of 436.5 g/mol .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Core : Methods such as Fischer indole synthesis or Bartoli indole synthesis are commonly employed.
- Attachment of the Piperazine Ring : This is achieved through nucleophilic substitution reactions.
- Benzylation : The benzyl group is introduced using benzyl chloride or bromide as the benzylating agent.
Biological Activities
Research indicates that this compound exhibits various biological activities, which include:
Antiviral Activity
A study focused on a related piperazine derivative showed significant antiviral effects against the Zika virus (ZIKV), demonstrating the potential for compounds containing piperazine moieties to serve as antiviral agents. Compounds similar to this compound were found to reduce cytopathic effects in ZIKV-infected cells at micromolar concentrations .
Anticancer Properties
In vitro studies have revealed that derivatives of piperazine exhibit antiproliferative activity against various cancer cell lines. For instance, one study reported that a related compound could inhibit tumor growth in xenograft models without significant toxicity, suggesting potential for development as an anticancer agent .
Enzyme Inhibition
Piperazine derivatives have been shown to inhibit human acetylcholinesterase, indicating their potential use in treating neurodegenerative diseases. The mechanism involves binding at key sites on the enzyme, thereby modulating its activity .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Binding : The compound may inhibit or modulate the activity of enzymes critical for various biological processes.
- Receptor Interaction : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Pathway Modulation : It affects signaling pathways related to cell proliferation, apoptosis, and immune response .
Case Study 1: Antiviral Screening
In a study assessing antiviral compounds against ZIKV, several piperazine derivatives were evaluated for their cytopathic effect reduction in infected Vero E6 cells. The results indicated that specific structural modifications enhanced antiviral potency, providing insights into structure-activity relationships that could guide future drug design efforts.
Case Study 2: Anticancer Efficacy
A series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines were synthesized and tested for antiproliferative activity. Among these, one compound exhibited remarkable potency with IC50 values ranging from 0.029 to 0.147 μM across different cancer cell lines, showcasing the therapeutic promise of piperazine-containing compounds in oncology .
Summary Table of Biological Activities
Q & A
Basic: What are the established synthetic routes for this compound?
The synthesis typically involves coupling 1H-indole-2-carboxylic acid with a piperazine-containing intermediate. For example:
- Step 1 : React 1H-indole-2-carboxylic acid with chloroacetyl chloride to form the activated ester.
- Step 2 : Introduce the 4-benzylpiperazine moiety via nucleophilic substitution under reflux in aprotic solvents (e.g., DMF or acetonitrile) .
- Step 3 : Purify via column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) and characterize using NMR and mass spectrometry .
Basic: How is structural characterization performed for this compound?
- NMR Spectroscopy : Key signals include indole NH (~10.5 ppm), benzylpiperazine aromatic protons (6.8–7.4 ppm), and the oxoethyl carbonyl (~167 ppm in ) .
- X-ray Crystallography : For unambiguous confirmation, single crystals are grown via slow evaporation (e.g., in ethanol/water), resolving bond angles and stereochemistry .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N percentages .
Basic: What in vitro assays are used for initial pharmacological screening?
- Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values calculated from dose-response curves .
- Anti-HIV Screening : Evaluate inhibition of HIV-1/2 replication in MT-4 cells, reporting EC₅₀ values and selectivity indices (SI = CC₅₀/EC₅₀) .
Advanced: How can synthetic yield be optimized for scale-up?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
- Catalysis : Add catalytic KI or K₂CO₃ to accelerate piperazine coupling .
- Temperature Control : Maintain reflux at 80–90°C to balance reaction rate and byproduct minimization .
Advanced: What structure-activity relationships (SAR) guide its modification?
- Indole Core : Substitutions at C3/C5 (e.g., halogens) enhance antitumor activity but may reduce solubility .
- Benzylpiperazine : Para-substitutions (e.g., -OCH₃, -Cl) improve receptor binding affinity, as seen in dopamine D2/D3 receptor assays .
- Oxoethyl Linker : Replacing the carbonyl with sulfonamide groups alters pharmacokinetic profiles .
Advanced: How to resolve contradictions in reported biological activities?
- Contextual Analysis : Anti-HIV activity (EC₅₀ = 0.5–2 μM) vs. dopamine receptor binding (Kᵢ = 15 nM) suggests divergent mechanisms. Validate via:
- Target-Specific Assays : Use CRISPR-edited cell lines to isolate pathways.
- Off-Target Screening : Employ broad-spectrum kinase/GPCR panels to identify promiscuity .
Advanced: What computational methods predict its drug-likeness?
- Docking Studies : Use AutoDock Vina to model interactions with HIV polymerase or dopamine receptors, prioritizing compounds with ΔG < -8 kcal/mol .
- ADMET Prediction : SwissADME estimates logP (~3.2) and BBB permeability, while Protox-II flags potential hepatotoxicity .
Advanced: How to design receptor binding assays for dopamine targets?
- Radioligand Displacement : Use -spiperone in HEK-293 cells expressing D2 receptors. Calculate Kᵢ via Cheng-Prusoff equation .
- Functional Assays : Measure cAMP inhibition (D2-mediated) using BRET-based biosensors .
Advanced: What strategies improve solubility without compromising activity?
- Prodrug Design : Introduce phosphate esters at the indole NH, cleaved in vivo by phosphatases .
- Co-crystallization : Use cyclodextrins or sulfonic acid co-formers to enhance aqueous stability .
Advanced: How to explore structural analogs for enhanced selectivity?
- Scaffold Hopping : Replace indole with pyrrolo[2,3-b]pyridine (see ) to reduce off-target effects.
- Bioisosteres : Substitute benzylpiperazine with tetrahydroisoquinoline, maintaining spatial occupancy while altering electronic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
